molecular formula C22H25N3O2S B2359749 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207038-64-9

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2359749
CAS No.: 1207038-64-9
M. Wt: 395.52
InChI Key: GRCRDMPRYSDXDS-UHFFFAOYSA-N
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Description

2-((1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the class of imidazole derivatives. This compound exhibits potential significance in various fields due to its unique structural characteristics and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves multiple steps:

  • Formation of the imidazole ring: : This is typically achieved through a cyclization reaction involving a 1,2-diketone and an amine.

  • Attachment of the furan-2-ylmethyl group: : This step involves the substitution reaction using a furanyl halide.

  • Introduction of the piperidin-1-yl group: : This is commonly achieved through a nucleophilic substitution reaction.

Each of these steps requires careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve:

  • Optimization of the reaction conditions: : This includes the use of scalable and efficient synthetic routes.

  • Purification techniques: : Methods such as recrystallization, distillation, and chromatography are employed to obtain the desired product in high purity.

  • Quality control measures: : Analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: : The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions Used

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminium hydride or sodium borohydride.

  • Substitution reagents: : Halides, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products Formed

  • Oxidation products: : Aldehydes, ketones, or acids.

  • Reduction products: : Alcohols or amines.

  • Substitution products: : Various substituted imidazole derivatives.

Scientific Research Applications

This compound has several significant applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves:

  • Molecular targets: : Such as enzymes, receptors, and nucleic acids.

  • Pathways involved: : The compound may interact with specific biological pathways, leading to alterations in cellular functions. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Pyridyl)-2-(1H-imidazol-2-ylthio)ethanone

  • 2-(1-Benzyl-1H-imidazol-2-ylthio)-1-(piperidin-1-yl)ethanone

  • 2-((1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Highlighting Its Uniqueness

Compared to similar compounds, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to:

  • Structural uniqueness: : The presence of the furan-2-ylmethyl group and the p-tolyl substituent differentiates it from others.

  • Chemical properties: : Unique reactivity patterns and stability under various conditions.

  • Biological activity: : Potentially distinctive biological activities and therapeutic applications.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-17-7-9-18(10-8-17)20-14-23-22(25(20)15-19-6-5-13-27-19)28-16-21(26)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCRDMPRYSDXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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